3-Cyclohepten-1-amine,(1R)-
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Overview
Description
3-Cyclohepten-1-amine,(1R)- is an organic compound with the molecular formula C7H13N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohepten-1-amine,(1R)- typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 3-Cyclohepten-1-one using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a hydrogen gas atmosphere and a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of 3-Cyclohepten-1-amine,(1R)- may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound while maintaining the desired stereochemistry. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohepten-1-amine,(1R)- undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-Cyclohepten-1-amine,(1R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohepten-1-amine,(1R)- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cycloheptanamine: A saturated analog of 3-Cyclohepten-1-amine,(1R)-.
Cyclohexen-1-amine: A six-membered ring analog with similar reactivity.
Cycloocten-1-amine: An eight-membered ring analog with different steric properties.
Uniqueness
3-Cyclohepten-1-amine,(1R)- is unique due to its seven-membered ring structure and the presence of a double bond, which imparts distinct reactivity and stereochemistry. This makes it a valuable compound for studying ring strain and stereoelectronic effects in organic chemistry .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
cyclohept-3-en-1-amine |
InChI |
InChI=1S/C7H13N/c8-7-5-3-1-2-4-6-7/h1,3,7H,2,4-6,8H2 |
InChI Key |
CYBIHHLHQGBUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCC(C1)N |
Origin of Product |
United States |
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